IP6K2-IN-1

Description

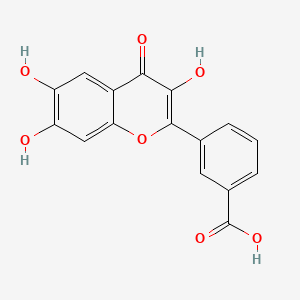

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H10O7 |

|---|---|

Molecular Weight |

314.25 g/mol |

IUPAC Name |

3-(3,6,7-trihydroxy-4-oxochromen-2-yl)benzoic acid |

InChI |

InChI=1S/C16H10O7/c17-10-5-9-12(6-11(10)18)23-15(14(20)13(9)19)7-2-1-3-8(4-7)16(21)22/h1-6,17-18,20H,(H,21,22) |

InChI Key |

ZOZOYODZWNGVOX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=C(C(=O)C3=CC(=C(C=C3O2)O)O)O |

Origin of Product |

United States |

Molecular and Enzymatic Basis of Ip6k2 in 1 Action

IP6K2 Catalytic Activity and Product Formation (IP7/PP-InsP5)

Inositol (B14025) hexakisphosphate kinase 2 (IP6K2) is a member of the inositol hexakisphosphate kinase family, which plays a key role in the biosynthesis of inositol pyrophosphates (PP-IPs). The primary catalytic activity of IP6K2 involves the phosphorylation of inositol hexakisphosphate (IP6) at the 5 position. nih.govnih.govmedchemexpress.commdpi.cominvivochem.cnbindingdb.orguniroma2.itnih.gov This reaction utilizes ATP as a phosphate (B84403) donor, resulting in the formation of 5-diphosphoinositol pentakisphosphate, commonly referred to as 5-IP7 or PP-InsP5. nih.govmdpi.comuniroma2.itnih.gov

While 5-IP7 is the major product, IP6K2 can also catalyze the phosphorylation of inositol pentakisphosphate (IP5) to produce PP-IP4. nih.gov The IP6K family, including IP6K2, exhibits a high affinity and selectivity for IP6 as a substrate. invivochem.cnbindingdb.org Notably, human IP6K2 demonstrates a significantly higher affinity for IP6 compared to IP5, exhibiting a 20-fold difference in Km, in contrast to IP6K1 which shows a 5-fold difference. nih.gov The inositol pyrophosphates, such as IP7, contain high-energy phosphoanhydride bonds. nih.govnih.gov

The catalytic reaction can be summarized as follows: 1D-myo-inositol hexakisphosphate + ATP <=> 5-diphospho-1D-myo-inositol 1,2,3,4,6-pentakisphosphate + ADP medchemexpress.commdpi.com

This reaction is central to the cellular functions mediated by IP6K2 and its product, IP7.

Mechanism of IP6K2-IN-1 Mediated Enzyme Inhibition

This compound functions by inhibiting the catalytic activity of IP6K2. While the precise details of this compound's interaction may vary, studies on IP6K inhibitors, including related compounds, shed light on potential mechanisms.

Binding Site Analysis and Specificity

IP6K inhibitors can exert their effect by binding to the enzyme, thereby preventing substrate access or catalytic turnover. Some inhibitors are known to compete with ATP binding, suggesting interaction within or near the ATP-binding site of the kinase. The IP6K family possesses unique structural elements within their nucleotide binding sites.

Specificity is a crucial aspect of inhibitor action. This compound has been described as a selective inhibitor of IP6K. For instance, a related compound, IP6K2-IN-2, showed differential potency against the three mammalian IP6K isoforms, with IC50 values of 0.58 μM for IP6K2, 0.86 μM for IP6K1, and 3.08 μM for IP6K3. This suggests that structural features of the inhibitor allow for preferential binding to IP6K2 over other isoforms.

Studies involving other IP6K inhibitors have indicated binding adjacent to the ATP binding site. The presence of specific chemical groups on inhibitors, such as carboxylic acids, can contribute to their interaction with the enzyme.

Allosteric Modulation by this compound

Beyond directly blocking the active site, inhibitors can also modulate enzyme activity through allosteric mechanisms, binding to a site distinct from the active site but influencing its conformation or dynamics. Research on IP6K inhibitors has provided evidence for allosteric modulation.

An allosteric mechanism has been suggested for some inhibitors that bind to a pocket adjacent to the ATP binding site. This binding can lead to conformational changes in the enzyme, such as displacement of the αC helix, which impacts catalytic activity. While some of these observations were made with inhibitors showing enhanced potency against IP6K gatekeeper mutants, the principle of allosteric modulation by compounds binding outside the canonical active site is relevant.

Furthermore, IP6K2's activity can be allosterically regulated by interactions with other proteins. For example, the binding of Heat Shock Protein 90 (HSP90) to IP6K2 has been shown to inhibit its catalytic activity, representing a form of allosteric regulation. While this compound is a small molecule inhibitor, the existence of allosteric regulatory sites on IP6K2 suggests the potential for inhibitors to act via similar mechanisms.

Downstream Molecular Consequences of this compound Action

The primary consequence of inhibiting IP6K2 with compounds like this compound is the disruption of IP6K2's catalytic function, leading to alterations in the cellular levels of its product, IP7, and subsequently impacting various cellular processes often mediated through protein interactions.

Modulation of Inositol Pyrophosphate Levels (e.g., IP7)

Inhibition of IP6K2 directly impacts the cellular concentration of 5-IP7, the main product of IP6K2 catalysis. Studies have shown that inhibiting or genetically deleting IP6K2 leads to a decrease in IP7 levels. uniroma2.it

The level of IP7 is tightly regulated by the balance between the synthetic activities of IP6Ks and PPIP5Ks and the hydrolytic activity of diphosphoinositol polyphosphate phosphohydrolases (DIPPs). nih.govuniroma2.it By inhibiting IP6K2, this compound shifts this balance, resulting in reduced cellular concentrations of 5-IP7. uniroma2.it This reduction in IP7 levels is a key molecular consequence of IP6K2 inhibition and underlies many of the downstream effects.

Cellular concentrations of IP7 are typically in the range of 0.5–5 µM in cultured mammalian cells, with 5-IP7 being a significant portion of this. nih.govuniroma2.it

Data on the impact of IP6K2 deletion on IP7 levels in HCT116 cells illustrates this point:

| Cell Line | IP7 Levels | Reference |

| HCT116 Wild-type | Normal | |

| HCT116 IP6K2 KO | Almost totally abolished |

Impact on Protein-Protein Interactions

Inositol pyrophosphates, particularly IP7, function as signaling molecules that can modulate the activity of target proteins through direct binding or by facilitating protein pyrophosphorylation. nih.govuniroma2.itnih.gov Furthermore, IP6K2 itself can engage in protein-protein interactions that are independent of its catalytic activity. Inhibition of IP6K2 by this compound can therefore impact protein-protein interactions through both reduced IP7 levels and potential direct effects on IP6K2's scaffolding functions.

IP6K2 has been shown to interact with a variety of proteins involved in diverse cellular processes. These include:

p53: IP6K2 interacts with the tumor suppressor p53, and IP6K2-mediated IP7 can influence p53 function, affecting cell cycle arrest and apoptosis. nih.gov

LKB1: IP6K2 binds to the tumor suppressor LKB1, and IP7 generated by IP6K2 can influence LKB1's nuclear localization and activity, impacting cell migration and metastasis.

Cellular and Subcellular Effects of Ip6k2 in 1

Regulation of Key Cellular Processes by IP6K2-IN-1

This compound, by inhibiting IP6K2, influences several critical cellular processes, often with implications for cell fate and function.

Apoptosis and Cell Survival Pathways

IP6K2 has been shown to play a role in regulating apoptosis (programmed cell death) and cell survival. Increased IP6K2 activity can sensitize cells to stressors and promote cell death, while its depletion can block apoptotic actions induced by various agents. pnas.org IP6K2 is recognized for its involvement in the cascade of p53-mediated apoptosis, which is initiated by p53 activation and the subsequent upregulation of pro-apoptotic proteins like NOXA and PUMA. springermedizin.denih.gov IP6K2 can enhance the cytotoxic effects of various cell stressors, including chemotherapeutic agents like cisplatin, protein kinase C inhibitors like staurosporine (B1682477), and oxidative stress caused by hydrogen peroxide and hypoxia. springermedizin.denih.gov

Conversely, the deletion of IP6K2 can facilitate p53-mediated cell survival. springermedizin.denih.gov The degradation of IP6K2, which can be enhanced by CK2 phosphorylation and subsequent ubiquitination, prevents the activation of p53-associated cell death, leading to increased cell cycle arrest. springermedizin.denih.gov Studies have shown that IP6K2 is essential for effective Herpes Simplex Virus Type 1 (HSV-1) replication and subsequent cell apoptosis, acting through the p53 and p21 signaling axis. researchgate.net IP6K2-deficient cells can inhibit apoptosis induced by HSV-1 infection, and a pronounced increase in survival rate has been observed in IP6K2 knockout cells compared to wild-type cells following HSV-1 infection. springermedizin.denih.gov This suggests that IP6K2 may act as a regulator maintaining the balance between cell survival and cell death during HSV-1 infection. springermedizin.denih.gov

IP6K2 also interacts with Heat Shock Protein 90 (HSP90), which is known for its antiapoptotic properties. pnas.org HSP90 physiologically binds to IP6K2 and inhibits its catalytic activity, thereby protecting cells from apoptosis. pnas.org Disruption of the HSP90-IP6K2 binding, either by drugs or selective mutations, can lead to the activation of IP6K2 and subsequent cell death. pnas.org The prosurvival actions of HSP90 appear to reflect the inhibition of IP6K2. pnas.org

Energy Metabolism and Homeostasis

IP6K2 plays a significant role in cellular energy metabolism and homeostasis, largely through its interaction with creatine (B1669601) kinase-B (CK-B). IP6K2 determines energy dynamics by regulating CK-B. pnas.org In IP6K2-deleted mice, impaired energy metabolism and mitochondrial functions have been observed, along with signs of neurodegeneration linked to impaired complex III activity of the electron transport chain. pnas.org Loss of IP6K2 leads to decreased CK-B expression and reduced ATP levels, as well as diminished mitochondrial oxygen consumption rate. researchgate.net This is associated with increased oxidative stress and decreased expression of cytochrome c1, a component of complex III. researchgate.net Restoring ATP levels can abrogate mitochondrial deficits and mitigate neuronal death. researchgate.net

IP6K2, likely along with IP6K1, regulates phosphate (B84403) and energy homeostasis in mammals. annualreviews.org Deleting IP6K1 and IP6K2 genes in human colon cancer cells (HCT116) enhances ATP levels and free intracellular phosphate. annualreviews.org IP6K1/2 knockout cells have undetectable levels of IP6-derived IP7 and IP8 and show reduced synthesis of IP5-derived PP-IP4. annualreviews.org Knockdown of IP6K2 also leads to augmented glycolysis, potentially as a compensatory mechanism for decreased mitochondrial respiration. pnas.orgpnas.org

IP7, the product of IP6K2 activity, also plays a role in regulating ATP synthesis. annualreviews.org The enzymatic activities of IP6Ks are reversible; a high ATP:ADP ratio favors IP7 synthesis from IP6, while a low ATP:ADP ratio results in ATP synthesis through the dephosphorylation of IP7 or IP6. annualreviews.org

Mitochondrial Dynamics and Function (Fission, Mitophagy, Biogenesis)

IP6K2 is involved in regulating mitochondrial dynamics and function, including fission, mitophagy, and biogenesis. Loss of IP6K2 leads to increased mitochondrial fission and mitophagy. researchgate.netpnas.orgpnas.org This regulation of mitochondrial dynamics by IP6K2 is dependent on the protein PINK1 and, interestingly, is independent of IP6K2 enzymatic activity. researchgate.netpnas.orgpnas.org

In cells and animals lacking IP6K2, there is an upregulation of mitophagy and mitochondrial biogenesis during conditions favoring mitochondrial fission. pnas.org Augmented mitophagy and glycolytic capacity are observed in IP6K2-deleted cells and animals with the upregulation of mitochondrial fission. pnas.org Fission is important for segregating damaged mitochondria to preserve the health of the mitochondrial network, as well as regulating morphology and facilitating mitochondrial trafficking and mitophagy. pnas.org

Up-regulation of dynamin-related protein (Drp-1), a key mediator of mitochondrial fission, as well as increased expression of mitochondrial biogenesis markers (PGC1-α and NRF-1) have been observed in the cerebella of IP6K2-deleted mice. pnas.orgpnas.org This points to the involvement of IP6K2 in the regulation of mitochondrial fission. pnas.orgpnas.org Loss of IP6K2 also leads to decreased expression of the mitochondrial fusion protein, Mfn-1. pnas.org

IP6K2 is involved in the attenuation of PINK1-mediated mitophagy in the brain. pnas.orgpnas.org Overexpressing IP6K2 or a kinase-dead mutant in IP6K2-knockdown cells reverses the expression of mitophagy markers, indicating that IP6K2-induced mitoprotection is independent of its catalytic activity. pnas.orgpnas.org

Cell Cycle Progression and Arrest

IP6K2 influences cell cycle progression and arrest. IP6K2 deficiency can result in p21-mediated cell cycle G1 phase arrest in response to various stresses. springermedizin.denih.govresearchgate.net Studies have shown that missing IP6K2 significantly enhances the expression of p21 protein, and the resistance of certain cancer cells to HSV-1 infection is associated with p21-mediated cell cycle arrest. springermedizin.denih.gov Loss of IP6K2 can enhance p21 gene-mediated cell cycle G1 phase arrest in response to HSV-1 infection. springermedizin.denih.gov The degradation of IP6K2 prevents the activation of p53-associated cell death, consequently leading to an increase in cell cycle arrest. springermedizin.denih.gov

Cellular Adhesion and Migration

IP6K2 plays a role in cellular adhesion and migration. IP6K2 knockout cells exhibit diminished migration and invasion due to enhanced cell-cell adhesion and decreased cell-matrix adhesion. researchgate.net IP6K2 is required for cancer cell migration and metastasis. researchgate.net This effect may be related to IP6K2's interaction with the tumor suppressor LKB1, which inhibits cell migration via cytosolic tyrosine phosphatase activation. researchgate.netmdpi.com In the absence of IP6K2, LKB1 cannot be properly sequestered in the nucleus, which increases tyrosine phosphatase activity and stimulates the dephosphorylation of focal adhesion kinase (FAK) and related cell migration. mdpi.com

While IP6K1 has also been implicated in cell migration and adhesion, with IP6K1-deficient cells showing defects in adhesion-dependent signaling and reduced cell spreading and migration, the role of IP6K2 appears distinct. biorxiv.orgnih.govpnas.org IP6K2 deletion in HCT116 colorectal cancer cells causes defects in cell adhesion and migration, leading to reduced ability of these cells to form tumors in immunocompromised mice. biorxiv.org

Vesicular Trafficking and Synaptic Vesicle Recycling

Inositol (B14025) pyrophosphates, including those produced by IP6K2, have been implicated in cellular signaling and membrane trafficking, including synaptic vesicle (SV) recycling. nih.govnih.gov IP7, a product of IP6K2 activity, plays a significant role in regulating synaptic vesicle trafficking and neurotransmitter release at synapses. mdpi.com The interaction of IP7 with synaptotagmin (B1177969) 1 (Syt1) can disrupt the recycling of synaptic vesicles and the release of neurotransmitters. mdpi.com

Subcellular Localization and Translocation Modulation by this compound

The inositol hexakisphosphate kinase 2 (IP6K2) is a key enzyme involved in the synthesis of inositol pyrophosphates, particularly 5-IP7. Its cellular function is intrinsically linked to its subcellular localization and its ability to regulate the translocation of interacting proteins. Research indicates that IP6K2 is typically found in the nucleus, although its localization can shift in response to various cellular stimuli. mdpi.comfrontiersin.org While direct studies on the effects of a specific inhibitor named "this compound" on these processes are not explicitly detailed in the provided search results, the literature extensively describes the roles of IP6K2 itself in modulating protein translocation and the impact of IP6K2 deletion or overexpression. This section will detail these known regulatory roles of IP6K2, providing context for how an inhibitor like this compound would likely exert its effects by interfering with IP6K2 activity or interaction.

Nuclear-Cytoplasmic Shuttling of IP6K2

IP6K2 is predominantly localized in the nucleus under normal conditions. mdpi.comfrontiersin.org However, in response to various cellular stressors, IP6K2 has been observed to translocate from the nucleus to the cytoplasm. mdpi.comnih.gov This translocation is associated with an increase in IP7 levels in the cytoplasm and plays a role in cellular responses, including apoptosis. mdpi.comnih.gov For instance, studies in HEK293 cells and OVCAR3 cells treated with staurosporine and cisplatin, respectively, showed that GFP-tagged IP6K2 translocated from the nucleus to the cytoplasm and co-localized with the apoptotic mitochondrial stain Bax. mdpi.comnih.gov This suggests a stress-induced movement of IP6K2 to the cytoplasm, potentially to influence mitochondrial-associated apoptotic pathways. The heat-shock protein HSP90 has been shown to bind directly to IP6K2 and inhibit its nuclear translocation, a mechanism that may be particularly relevant in tumor cells. researchgate.net

Role of Ip6k2 in 1 in Pre Clinical Disease Models

Neurobiological and Neurodegenerative Disease Models Investigating this compound

Amyotrophic Lateral Sclerosis (ALS) Models

Research has strongly implicated IP6K2 in the pathogenesis of Amyotrophic Lateral Sclerosis (ALS), a progressive neurodegenerative disease affecting motor neurons. Studies utilizing transgenic mouse models expressing mutant superoxide dismutase-1 (mSOD1), a common model for familial ALS, have provided critical insights.

In these mSOD1 Tg mice, the gene and protein expression levels of IP6K2 are significantly elevated in the spinal cord before the onset of ALS symptoms nih.govmdpi.comnih.gov. This early upregulation suggests that IP6K2 could serve as a presymptomatic biomarker for the disease nih.govnih.gov. Furthermore, as the disease progresses, IP6K2 is observed to translocate from the nucleus to the cytoplasm in the motor neurons of these mice nih.govnih.gov.

The pathological mechanism appears to involve another key protein in ALS, TAR DNA-binding protein 43 (TDP-43). In ALS, TDP-43 aggregates in the cytoplasm, which triggers cellular stress and promotes the cytoplasmic translocation of IP6K2 mdpi.com. In the cytoplasm, IP6K2 interacts with TDP-43, leading to neuronal cell death mdpi.com. This process involves the downregulation of the pro-survival kinase Akt mdpi.com. The increased activity of IP6K2 leads to elevated levels of its product, IP7, which have been observed in the spinal cords of late-stage SOD1(G93A) transgenic mice mdpi.com. These findings highlight a crucial role for IP6K2 in the cascade of events leading to motor neuron degeneration in ALS mdpi.com.

| Model System | Key Finding | Implication |

|---|---|---|

| Mutant SOD1 (mSOD1) Transgenic Mice | Significantly higher gene expression of IP6K2 in the spinal cord before symptom onset. nih.govnih.gov | IP6K2 may be a presymptomatic biomarker for ALS. nih.govnih.gov |

| Mutant SOD1 (mSOD1) Transgenic Mice | Translocation of IP6K2 protein from the nucleus to the cytoplasm in spinal cord motor neurons. nih.govnih.gov | Cytoplasmic activation of IP6K2 is associated with disease progression. |

| Neuronal Cell Lines (SH-SY5Y) & Human Tissue | Cytoplasmic TDP-43 accumulation activates and interacts with IP6K2, leading to inhibition of Akt signaling and neuronal cell death. mdpi.com | IP6K2 is a key mediator of TDP-43-induced neurotoxicity. mdpi.com |

| Late-stage SOD1(G93A) Transgenic Mice | Elevated levels of IP7, the product of IP6K2, in the spinal cord. mdpi.com | Heightened IP6K2 enzymatic activity contributes to ALS pathology. |

Alzheimer's Disease Models

While IP6K2 is implicated in fundamental cellular processes relevant to neurodegeneration, such as autophagy and apoptosis, direct research investigating its specific role in established preclinical models of Alzheimer's Disease (AD) is limited in the available scientific literature nih.gov. AD pathology is primarily characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein.

Studies in yeast have shown that deleting the homolog of IP6K1 (Kcs1) can increase tau hyperphosphorylation, but this has not been directly demonstrated for IP6K2 researchgate.net. The broader role of inositol (B14025) phosphates in AD includes the finding that IP6, the substrate for IP6K2, may enhance the clearance of Aβ by inhibiting the enzyme BACE1 mdpi.com. However, there is a lack of studies specifically evaluating IP6K2 or its inhibitors, like this compound, in widely used AD mouse models that recapitulate amyloid or tau pathology (e.g., APP/PS1 or 5XFAD mice). Therefore, a definitive role for IP6K2 in the context of specific AD-related pathogenic mechanisms remains to be established through direct experimental evidence in relevant models.

Parkinson's Disease Models

The role of IP6K2 in Parkinson's Disease (PD) is linked to its function in mitochondrial quality control, a critical pathway in PD pathogenesis. Research has established a connection between IP6K2 and the PINK1/Parkin pathway, which is mutated in autosomal recessive forms of Parkinsonism nih.gov.

The PINK1/Parkin pathway is essential for mitophagy, the selective removal of damaged mitochondria. Studies show that IP6K2 is involved in the attenuation of this pathway pnas.orgnih.govnih.gov. The absence or knockdown of IP6K2 leads to increased mitochondrial fission and an upregulation of PINK1-mediated mitophagy pnas.orgnih.govnih.gov. This regulatory function of IP6K2 on mitophagy is notably independent of its enzymatic (kinase) activity, suggesting a structural or scaffolding role nih.gov. The mitoprotective effect of IP6K2 is dependent on PINK1, as restoring IP6K2 in cells where PINK1 is also knocked down fails to reverse mitophagic markers nih.gov.

Additionally, the precursor molecule for IP6K2's enzymatic action, inositol hexaphosphate (IP6), has shown neuroprotective effects in a 6-hydroxydopamine (6-OHDA) induced cell model of PD. In this model, IP6 pretreatment attenuated apoptosis and reduced the aggregation of α-synuclein, a pathological hallmark of PD nih.gov. While direct studies of IP6K2 inhibitors in animal models of PD are not detailed in the search results, the enzyme's role in the PINK1/Parkin pathway provides a strong mechanistic link to the disease.

| Model/System | Key Finding | Implication for Parkinson's Disease |

|---|---|---|

| IP6K2-deleted mice and cell lines (N2A) | Loss of IP6K2 leads to increased mitochondrial fission and mitophagy. pnas.orgnih.gov | IP6K2 acts as a negative regulator of mitochondrial quality control pathways relevant to PD. |

| IP6K2 and PINK1 double-knockdown cells | IP6K2 suppresses the PINK1/Parkin-mediated mitophagy pathway; this regulation is kinase-independent. pnas.orgnih.govnih.gov | Provides a direct mechanistic link between IP6K2 and a key genetic pathway in PD. pnas.org |

| 6-OHDA induced PD cell model | IP6 (the substrate for IP6K2) attenuates α-synuclein aggregation and apoptosis. nih.gov | Modulation of the inositol phosphate (B84403) pathway may be neuroprotective in PD. |

Cerebellar Function and Motor Coordination in this compound Studies

IP6K2 plays a critical role in the development and function of the cerebellum, which is essential for motor coordination and balance. Studies using IP6K2 knockout (KO) mice have demonstrated profound cerebellar abnormalities and associated motor deficits nih.gov.

In the cerebellum, IP6K2 is highly and almost exclusively expressed in granule cells nih.gov. Its deletion leads to a significant reduction in the number of these cells and a decrease in the width of the cerebellar molecular layer nih.gov. This loss of granule cells has secondary effects on Purkinje cells, which are the principal targets of granule cells. In IP6K2 KO mice, Purkinje cells show a decreased density of dendritic spines and reduced cellular volume nih.gov. The number of synapses between granule cell parallel fibers and Purkinje cells is also substantially decreased nih.gov.

| Parameter | Observation in IP6K2 KO Mice | Reference |

|---|---|---|

| Granule Cell Number | Reduced by 25% | nih.gov |

| Cerebellar Molecular Layer Width | Reduced by 30% | nih.gov |

| Purkinje Cell Spine Density & Volume | Decreased by 50-65% | nih.gov |

| Parallel Fiber-Purkinje Cell Synapses | Decreased by 35-50% | nih.gov |

| Motor Coordination (Rotarod Test) | Significantly decreased latency to fall | nih.gov |

| Locomotion (Open Field Test) | Significantly decreased | nih.gov |

Enteric Nervous System (ENS) Research

Beyond the central nervous system, IP6K2 has a distinct and important role within the enteric nervous system (ENS), the intrinsic nervous system of the gastrointestinal tract. Research has shown that among the major cell types in the gut, enteric neurons selectively express IP6K2.

Studies using IP6K2 knockout mice revealed that genetic ablation of this enzyme significantly impairs the metabolism of its product, IP7, in the gut and specifically in the duodenal muscularis externa, which contains the myenteric plexus. Whole transcriptome analysis of this tissue from IP6K2-deficient mice indicated that IP6K2 significantly alters the expression of genes associated with mature neurons, neural stem cells, and glial cells. It also affects genes that modulate neuronal differentiation and function. This suggests that the IP6K2-IP7 signaling axis is critical for the proper development and functional regulation of the enteric nervous system.

| Aspect | Finding | Implication |

|---|---|---|

| Expression | IP6K2 is selectively expressed by enteric neurons. | Suggests a specialized role for IP6K2 in the gut's nervous system. |

| Metabolism | Genetic ablation of IP6K2 impairs IP7 metabolism in the gut. | The IP6K2-IP7 pathway is highly active in the ENS. |

| Gene Regulation | IP6K2 inhibition alters expression of genes for mature neurons, stem cells, and glial cells. | IP6K2 is critical for developmental and functional regulation of the ENS. |

Metabolic and Energy Homeostasis Studies Using this compound

The family of IP6K enzymes is involved in metabolic regulation; however, the different isoforms appear to have distinct roles.

Insulin (B600854) Signaling and Glucose Metabolism

While the IP6K enzyme family, particularly IP6K1, is a known regulator of insulin signaling, the specific role of IP6K2 in systemic glucose metabolism is less clear and appears to differ from its isoform. The product of all IP6K enzymes, IP7, is an inhibitor of Akt, a central kinase in the insulin signaling pathway nih.govcabidigitallibrary.org. By inhibiting the phosphorylation and activation of Akt, IP7 can reduce insulin sensitivity nih.govcabidigitallibrary.org.

However, most studies demonstrating a direct role in insulin resistance and obesity have focused on IP6K1. Targeted deletion of IP6K1 in mice leads to insulin sensitivity and resistance to diet-induced obesity nih.govcabidigitallibrary.org. In contrast, studies on Ip6k2 knockout mice have reported that they exhibit normal blood glucose levels under a regular diet nih.gov.

Some evidence suggests a role for IP6K2 in cellular energy dynamics at a local level. For instance, in the cerebellum, the loss of IP6K2 leads to mitochondrial dysfunction and decreased ATP production, which is compensated by augmented glycolysis nih.gov. This suggests a role in local energy metabolism, potentially as a compensatory mechanism, rather than a primary role in systemic insulin and glucose control. While inhibitors of IP6K2 are proposed to be potentially beneficial for metabolic disorders like diabetes, the direct evidence separating the function of IP6K2 from the more established metabolic role of IP6K1 requires further investigation patsnap.com.

| Model/System | Finding | Implication |

|---|---|---|

| IP6K2 Knockout Mice | Exhibit normal blood glucose levels under a regular diet. nih.gov | IP6K2 may not be a primary regulator of systemic glucose homeostasis, unlike IP6K1. |

| IP6K2 Knockout Cerebellum | Leads to augmented glycolysis. nih.gov | Potentially a compensatory mechanism for mitochondrial dysfunction, indicating a role in local cellular energy metabolism. nih.gov |

| General (Biochemical) | IP6K2 produces IP7, which can inhibit Akt signaling. nih.govpatsnap.com | Provides a potential, though not fully established, mechanism for influencing insulin signaling pathways. |

Role in Obesity and Metabolic Disorders in Pre-clinical Models

The inhibition of inositol hexakisphosphate kinases (IP6Ks) has emerged as a potential strategy for treating obesity and related metabolic diseases. nih.gov Preclinical studies using pan-IP6K inhibitors and genetic knockout models have demonstrated significant metabolic benefits, although the specific contribution of the IP6K2 isoform appears to be distinct from that of IP6K1 and IP6K3.

Pharmacological approaches using pan-IP6K inhibitors, which block the activity of IP6K1, IP6K2, and IP6K3, have shown efficacy in rodent models. The pan-inhibitor TNP has been found to ameliorate obesity, insulin resistance, and fatty liver in mice with diet-induced obesity. nih.govuni.lu Similarly, newer potent pan-IP6K inhibitors like LI-2242 reduce body weight, improve glycemic control, and ameliorate hepatic steatosis in obese mice. nih.gov The primary mechanism for these anti-obesity effects is often attributed to increased energy expenditure. nih.gov

However, research using isoform-specific genetic deletion models suggests that IP6K1 is the primary driver of the metabolic phenotype. Global or adipocyte-specific deletion of Ip6k1 protects mice from high-fat diet-induced obesity and insulin resistance. nih.govnih.govmdpi.com Likewise, deleting Ip6k3 protects mice from fat accumulation and insulin resistance that occurs with aging. nih.gov In contrast, early reports on Ip6k2 knockout mice indicated that they develop normally without an obvious metabolic phenotype, suggesting its role in energy homeostasis may be less pronounced than that of IP6K1 under normal conditions. nih.gov Despite this, the involvement of inositol pyrophosphates—the products of all IP6K enzymes—in the progression of obesity suggests a potential role for IP6K2 that may be more subtle or context-dependent. scienceopen.comnih.gov

| IP6K Isoform | Preclinical Model (Genetic Deletion) | Key Findings in Obesity & Metabolic Disorders | Reference |

|---|---|---|---|

| IP6K1 | Ip6k1 Knockout Mice | Protected from high-fat diet-induced obesity, insulin resistance, and non-alcoholic fatty liver disease (NAFLD). nih.govnih.gov | nih.govnih.gov |

| IP6K2 | Ip6k2 Knockout Mice | Reported to have apparently normal development and growth with no strong, overt metabolic phenotype. nih.gov | nih.gov |

| IP6K3 | Ip6k3 Knockout Mice | Protected from age-induced fat accumulation and insulin resistance. nih.gov | nih.gov |

Other Systemic Disease Models for this compound Research

Renal Function and Phosphate Homeostasis

Preclinical research has established a critical and combined role for IP6K1 and IP6K2 in maintaining normal kidney function and systemic phosphate balance. nih.gov The kidneys are the primary regulators of phosphate excretion, a process vital for numerous biological functions, including bone health and energy metabolism. nih.govnih.gov

Studies using renal tubular-specific Ip6k1/2 double knockout mice have demonstrated that the absence of these enzymes leads to significant renal dysfunction. nih.govnih.gov These mice exhibit a marked downregulation in the expression of the primary renal sodium-phosphate cotransporters, NaPi-IIa and NaPi-IIc, which are essential for reabsorbing phosphate in the proximal tubules. nih.govnih.gov This defect results in reduced phosphate uptake from the renal brush border membranes. nih.gov

The physiological consequences in these knockout models are significant and include hypophosphatemia (in male mice), despite an increase in bone resorption and a lower concentration of fibroblast growth factor 23 (FGF23). nih.gov Furthermore, the mice show signs of more generalized kidney damage, such as increased diuresis (urine production), albuminuria (presence of albumin in urine), and hypercalciuria (excessive calcium in urine). nih.gov In vitro experiments in opossum kidney cells confirm these findings, showing that the combined depletion of Ip6k1 and Ip6k2, or treatment with the pan-IP6K inhibitor TNP, reduces phosphate transport. nih.gov These results underscore that the enzymatic activity of both IP6K1 and IP6K2 is essential for phosphate homeostasis. nih.govnih.gov Pharmacological inhibition of IP6K is now being explored as a therapeutic strategy to treat hyperphosphatemia (abnormally high serum phosphate levels) in preclinical models of disease. scohia.com

| Preclinical Model | Key Findings in Renal Function | Reference |

|---|---|---|

| Renal Tubular-Specific Ip6k1/2 Knockout Mice | Downregulation of NaPi-IIa and NaPi-IIc transporters. nih.gov | nih.gov |

| Renal Tubular-Specific Ip6k1/2 Knockout Mice | Reduced renal phosphate uptake, leading to hypophosphatemia. nih.gov | nih.gov |

| Renal Tubular-Specific Ip6k1/2 Knockout Mice | Symptoms of generalized kidney dysfunction including increased diuresis, albuminuria, and hypercalciuria. nih.gov | nih.gov |

| Opossum Kidney Cells (In Vitro) | Depletion of Ip6k1/2 or treatment with the pan-IP6K inhibitor TNP reduces phosphate transport. nih.gov | nih.gov |

Cardiovascular Health (e.g., Hypertension, Atherosclerosis)

The inhibition of the IP6K pathway has shown promise in preclinical models of cardiovascular disease. Pan-IP6K inhibitors have demonstrated cardioprotective effects in the context of ischemic injury. nih.govuni.lu Treatment with the inhibitor TNP protects mice from myocardial infarction and ischemia-reperfusion injury. uni.lunorthwestern.edu This protective phenotype is consistent with findings from Ip6k1 knockout mice, suggesting that at least part of this effect is mediated through the IP6K1 isoform. nih.gov

In addition to cardioprotection, IP6K inhibition may play a role in blood pressure regulation. In a study using a high-fat diet-induced obesity model, the pan-IP6K inhibitor TNP was found to have hypotensive activity, indicating a potential benefit in managing hypertension. mdpi.com

The role of IP6K2 inhibition in atherosclerosis, a chronic inflammatory disease of the arteries, is an emerging area of interest. mdpi.com While direct preclinical studies evaluating a selective IP6K2 inhibitor in atherosclerosis models are lacking, the known cardioprotective and potential hypotensive effects of pan-IP6K inhibitors suggest that targeting this pathway could be relevant for vascular inflammatory diseases. news-medical.net Mouse models are frequently used to investigate the progression of atherosclerosis and to test novel therapeutic interventions. nih.govresearchgate.net

Developmental Biology and Organogenesis (e.g., Craniofacial Development)

IP6K2 plays a significant role in embryonic development and organogenesis, with compelling evidence for its function in craniofacial and neuronal development. nih.gov The process of organogenesis involves the formation of an organism's internal organs from the three primary germ layers. wikipedia.org

In the zebrafish model, IP6K2 is essential for the proper development of the craniofacial skeleton. nih.gov Depletion of IP6K2 in zebrafish embryos results in severe developmental defects, including deformed craniofacial structures with a significant reduction in cartilage elements. nih.gov This phenotype is linked to the disruption of the Hedgehog (Hh) signaling pathway and impaired development and migration of cranial neural crest cells, which are fundamental to the formation of the face and skull. nih.govmdpi.com

In mammalian models, the role of IP6K2 in organogenesis is more complex. Initial studies of Ip6k2 knockout mice reported that the animals undergo apparently normal embryonic development and growth, suggesting potential compensatory mechanisms or species-specific roles. nih.govnih.gov However, IP6K2 is known to be crucial for the development of specific organ systems, particularly the nervous system. Ip6k2 knockout mice exhibit significant cerebellar abnormalities, including a reduction in the number of granule cells and defects in neuronal development that lead to impaired motor coordination. mdpi.com Furthermore, IP6K2 is selectively expressed in enteric neurons and plays a role in the developmental and functional regulation of the enteric nervous system. scienceopen.comnih.govbiorxiv.org The broader importance of the inositol phosphate pathway in mammalian development is highlighted by the embryonic lethality observed in mice lacking a related kinase, Ipk2. nih.gov

Advanced Research Methodologies for Ip6k2 in 1 Studies

In Vitro Cellular Models for IP6K2 Characterization

In vitro studies using various cell lines are fundamental for characterizing the cellular roles of IP6K2 and evaluating the effects of potential inhibitors. These models provide controlled environments to manipulate IP6K2 expression and activity and observe the resulting cellular phenotypes.

A diverse array of mammalian cell lines is utilized to study IP6K2. Cancer cell lines, such as ovarian carcinoma cells (NIH-OVCAR-3, OVCAR3), human colon carcinoma cells (HCT116), gastric adenocarcinoma cells (BGC-823), and glioma cells (U87, U251), have been employed to investigate IP6K2's role in apoptosis, proliferation, migration, and sensitivity to therapeutic agents. mdpi.comaacrjournals.orgabmgood.comspringermedizin.denih.govnih.govresearchgate.nettandfonline.com Neuronal cell lines, including N2A cells and lymphoblasts from Huntington's disease patients, are used to explore IP6K2's involvement in neurodegenerative processes, mitochondrial function, and cell death. mdpi.compnas.org Other cell types, such as HEK293 cells and opossum kidney (OK) cells, are also used to study IP6K2 in contexts like protein interactions, cellular energy dynamics, and phosphate (B84403) homeostasis. mdpi.comuzh.chnih.govnih.govpnas.org These cell lines serve as versatile tools for initial screening and detailed mechanistic studies of IP6K2 function and the impact of its inhibition.

CRISPR/Cas9 technology is a powerful tool for generating cell lines with targeted deletion of the IP6K2 gene, allowing researchers to study the consequences of complete IP6K2 loss of function. This method has been successfully applied to create IP6K2 knockout cell lines, such as in HCT116 human colon carcinoma cells and BGC-823 gastric adenocarcinoma cells. abmgood.comspringermedizin.denih.govnih.gov CRISPR/Cas9 has also been used to generate cell lines lacking both IP6K1 and IP6K2 (double knockout) to investigate the combined impact of these kinases, for instance, in opossum kidney cells and HCT116 cells to study phosphate homeostasis. uzh.chnih.gov Studies using CRISPR/Cas9-mediated IP6K2 knockout in cancer cells have shown attenuated apoptosis and reduced viral proliferation in the context of oncolytic virus therapy, highlighting IP6K2's role in mediating therapeutic efficacy. aacrjournals.orgspringermedizin.denih.gov

Transient reduction of IP6K2 expression is commonly achieved using small interfering RNA (siRNA) knockdown. This technique allows for the assessment of the immediate effects of reduced IP6K2 levels on various cellular processes. siRNA-mediated knockdown of IP6K2 has been used in HEK293 cells to study its role in cell death. pnas.orgresearchgate.net In NIH 3T3 cells, IP6K2 knockdown was shown to reduce Gli-luciferase activity, indicating an impact on Hedgehog signaling. nih.gov Studies in N2A cells and HD lymphoblasts have utilized siRNA knockdown to investigate IP6K2's involvement in mitochondrial function, mitophagy, and cell death in neurodegenerative contexts. mdpi.compnas.org siRNA knockdown is a valuable tool for quickly assessing the phenotypic consequences of decreased IP6K2 expression.

Introducing exogenous IP6K2 into cells allows researchers to investigate the effects of elevated IP6K2 levels or to study specific IP6K2 variants. Overexpression studies have demonstrated that increased IP6K2 expression can sensitize various cancer cell lines, including ovarian carcinoma cells, to apoptosis induced by cell stressors and therapeutic agents like interferon-beta and radiation. nih.govpnas.org Overexpression of IP6K2 in HEK293 cells has been used to study its interaction with proteins like HSP90 and the impact on IP7 formation. pnas.org In glioma cells, overexpression of IP6K2 has been shown to promote cell proliferation, migration, and invasion. researchgate.nettandfonline.com These studies provide insights into the pro-apoptotic or pro-survival roles of IP6K2 depending on the cellular context and stress conditions.

In Vivo Animal Models for IP6K2 Research

Animal models, particularly genetically modified mice, are indispensable for understanding the physiological roles of IP6K2 in a complex living system and for evaluating the in vivo effects of modulating its activity.

IP6K2 knockout (KO) mice, generated through targeted deletion of the Ip6k2 gene (e.g., disrupting exon 2), are a primary in vivo model for studying IP6K2 function. jax.orgnih.gov These mice typically exhibit normal embryogenesis, development, growth, and fertility. nih.gov However, IP6K2 KO mice display several notable phenotypes, revealing key roles for IP6K2 in various physiological and pathological processes.

Research using IP6K2 KO mice has demonstrated their increased susceptibility to carcinogen-induced tumorigenesis, particularly invasive squamous cell carcinoma in the tongue, oral cavity, and esophagus following exposure to 4-nitroquinoline (B1605747) 1-oxide (4-NQO). jax.orgnih.gov They also show relative resistance to ionizing radiation. jax.orgnih.gov

In the context of neurological function, IP6K2 KO mice exhibit cerebellar abnormalities, including a reduced number of granule cells, decreased molecular layer width, and defects in neuronal development and synapse formation. mdpi.com These structural changes are associated with impaired motor coordination, decreased locomotion, and altered gait. mdpi.com

IP6K2 KO mice have also been instrumental in revealing IP6K2's role in cellular energy dynamics and mitochondrial function. Their cerebella show reduced levels of phosphocreatine (B42189) and ATP, increased reactive oxygen species, and protein oxidative damage. pnas.org Mitochondrial dysfunction, including impaired complex III activity and increased mitochondrial fission and mitophagy, is observed in IP6K2-deleted mice. pnas.orgpnas.org

Furthermore, renal tubular-specific IP6K1/IP6K2 double knockout mice have been generated using CRISPR-Cas9 to study the combined role of these kinases in phosphate homeostasis. uzh.ch These mice show altered phosphate handling and dysregulated kidney function. nih.govnih.gov

Studies involving IP6K2 knockout mice provide critical in vivo data on the physiological consequences of IP6K2 deficiency, complementing the findings from in vitro cellular models. Data from these studies often involve measurements of tumor incidence and size, behavioral scores (e.g., rotarod, open field), histological analysis of tissues (e.g., cerebellum), biochemical assays for metabolites (e.g., ATP, phosphocreatine, IP7), and analysis of protein expression levels, which are typically presented in data tables. mdpi.comspringermedizin.denih.govpnas.orgnih.govjax.orgnih.govpnas.orgnih.govbiorxiv.org

Table: Research Findings in IP6K2 Knockout Mice

| Phenotype/Measurement | Observation in IP6K2 KO Mice (vs. WT) | Relevant Area of Study |

| Carcinogen-induced tumor incidence (4-NQO) | Increased (four-fold increase in invasive SCC) | Tumorigenesis |

| Resistance to ionizing radiation | Increased survival following total body irradiation | Tumorigenesis, DNA repair |

| Cerebellar granule cell number | Reduced (by 25%) | Neuronal Development, Neuroprotection |

| Cerebellar molecular layer width | Reduced (by 30%) | Neuronal Development, Neuroprotection |

| Neuronal development (EdU labeling) | Decreased (45% decrease in labeled cells in cerebella) | Neuronal Development |

| Purkinje cell spine density/volume | Decreased (by 50-65%) | Synaptic Function, Neuroprotection |

| Synapses (Purkinje cell/parallel fibers) | Decreased (by 35-50%) | Synaptic Function, Neuroprotection |

| Motor coordination (Rotarod test) | Impaired (decreased latency to fall) | Neurological Function |

| Locomotion (Open field) | Decreased | Neurological Function |

| Gait (Stride length and speed) | Decreased | Neurological Function |

| Brain phosphocreatine levels | Reduced (~60% reduction in brain) | Energy Metabolism, Neuroprotection |

| Brain ATP levels | Reduced | Energy Metabolism, Mitochondrial Function, Neuroprotection |

| Reactive Oxygen Species (brain) | Increased | Oxidative Stress, Neuroprotection |

| Protein oxidative damage (brain) | Increased | Oxidative Stress, Neuroprotection |

| Mitochondrial Complex III (cytochrome c1) | Diminished expression | Mitochondrial Function, Oxidative Phosphorylation |

| Mitochondrial fission (Drp-1 expression) | Increased (~3-fold elevation in cerebellum of 6-mo-old mice) | Mitochondrial Dynamics, Mitophagy |

| Mitophagy markers (PINK1, Parkin, LC3-II) | Increased expression | Mitophagy |

| Renal Na+/Pi transporters (NaPi-IIa/IIc) | Downregulated expression and reduced phosphate uptake (in DKO mice) | Phosphate Homeostasis, Renal Function |

| Plasma FGF23 | Reduced (in DKO mice) | Phosphate Homeostasis, Renal Function |

| Bone resorption | Increased (in DKO mice) | Phosphate Homeostasis |

| Serum phosphate levels | Hypophosphatemia (in homozygous male DKO mice) | Phosphate Homeostasis |

Zebrafish Embryos

Zebrafish embryos serve as a valuable vertebrate model system for studying the developmental roles of IP6K2. Studies utilizing zebrafish have demonstrated that IP6K2 activity is essential for the normal development of craniofacial structures, somites, and neural crest cells. researchgate.netnih.gov Depletion of ip6k2 in zebrafish embryos has been shown to inhibit Hedgehog (Hh) target gene expression, indicating a role for IP6K2 in Hh signaling. researchgate.netnih.gov Morpholino antisense oligonucleotides (MO) targeting the translational start codon, 5'UTR region, or exon2-intron2 splice junction of ip6k2 have been used to impair its expression. nih.gov Coinjection of mRNA encoding zebrafish IP6K2 with ip6k2 SPMO was able to reverse defects in Hh signaling, somite shape, and neural crest cell migration, confirming the specificity of the knockdown perturbations. nih.gov Furthermore, IP6K2 depletion in zebrafish embryos leads to deformed craniofacial structures with a severe reduction of cartilage elements. nih.gov While depletion of IP6K2 in zebrafish embryos did not affect ciliary motility in Kupffer's vesicle or left-right morphogenesis, it significantly impacted craniofacial development, a hallmark of disrupted hedgehog signaling in this model. nih.govcore.ac.uk

Chemically Induced Disease Models (e.g., Carcinogenesis Models)

Chemically induced disease models, particularly carcinogenesis models, have been instrumental in understanding the role of IP6K2 in disease progression. Studies using mice with a targeted deletion of IP6K2 have investigated its impact on susceptibility to chemically induced cancers. Chronic exposure to the carcinogen 4-nitroquinoline 1-oxide (4-NQO) in drinking water resulted in an accelerated development of invasive aerodigestive tract epithelial carcinoma, including squamous cell carcinoma (SCC) of the tongue, oral cavity, and esophagus, in IP6K2 knockout mice compared to wild-type littermates. mdpi.comnih.gov This suggests that IP6K2 plays a protective role in preventing chemically induced tumorigenesis in the aerodigestive tract. The increased incidence of invasive SCC in IP6K2 KO mice exposed to 4-NQO was fourfold higher than in wild-type mice. nih.gov

In addition to in vivo carcinogenesis models, studies using cancer cell lines and xenograft models have also provided insights into IP6K2's role in cancer. For instance, IP6K2 knockout HCT116 colorectal cancer cells exhibit growth retardation and reduced tumor growth and lower metastatic potential in xenograft models. mdpi.com Overexpression of IP6K2 has been shown to promote the proliferation, migration, and invasion of glioma cells in vitro and increase tumor volume and weight in xenograft models. tandfonline.comresearchgate.net

Molecular and Biochemical Techniques Employed in IP6K2 Research

A range of molecular and biochemical techniques are employed to investigate the function, interactions, and enzymatic activity of IP6K2, as well as its impact on cellular signaling pathways and gene expression.

Protein Interaction Studies (Co-immunoprecipitation, LC-MS/MS)

Protein interaction studies, such as co-immunoprecipitation coupled with techniques like LC-MS/MS, are used to identify proteins that interact with IP6K2. This helps to understand the molecular complexes and pathways in which IP6K2 participates. Co-immunoprecipitation and tandem liquid chromatography mass spectrometry (LC-MS/MS) have been used to explore IP6K2 binding partners. pnas.org For example, IP6K2 has been shown to bind to protein 4.1N in the brain, and this interaction is involved in regulating Purkinje cell morphology, viability of cerebellar neurons, and psychomotor behavior. pnas.orgresearchgate.netresearchgate.net IP6K2 also binds to the Tti1–Tti2–Tel2 (TTT) cochaperone complex, influencing the stability of upstream kinases involved in the p53 pathway. annualreviews.org

Enzymatic Activity Assays

Enzymatic activity assays are crucial for measuring the kinase activity of IP6K2, specifically its ability to phosphorylate inositol (B14025) phosphates. In vitro IP6 kinase assays commonly utilize [³H]IP6 as a substrate to measure the production of diphosphoryl inositol phosphates, such as PP-IP5 (IP7). nih.govelifesciences.org The total radioactivity incorporated into the PP-IP5 product can be quantified to represent enzymatic activity. nih.gov Assays like the ADP-Glo kinase assay are also used to measure IP6K activity by quantifying the amount of ADP produced during the phosphorylation reaction. nih.govresearchgate.net These assays have shown that IP6K2 can convert IP6 to 5-IP7. uzh.chnih.govmybiosource.com Studies have also measured IP6K enzymatic activity in cell lysates to assess how different conditions or genetic manipulations affect IP6K2 function. nih.gov

Inositol Pyrophosphate Profiling (HILIC-MS/MS, HPLC)

Inositol pyrophosphate profiling techniques, such as Hydrophilic Interaction Liquid Chromatography coupled with tandem Mass Spectrometry (HILIC-MS/MS) and High-Performance Liquid Chromatography (HPLC), are used to quantify the levels of various inositol phosphates and pyrophosphates in cells and tissues. These methods are essential for understanding how IP6K2 activity affects the cellular inositol phosphate landscape. HILIC-MS/MS has been used to sensitively and specifically detect and quantify IP7 and its precursor IP6 in mammalian organs. researchgate.netnih.govshodex.com This technique has revealed that IP6K2-knockout mice have significantly lower levels of IP7 in various organs, including the stomach and duodenum, compared to wild-type mice, while IP6 levels remain largely unchanged. researchgate.netnih.gov HPLC has also been used to resolve and quantify inositol phosphates, including IP6, IP7, and IP8, in cell extracts. plos.orgnih.govpnas.org For instance, HPLC analysis of [³H]myo-inositol-labeled cells has shown that gene disruption of IP6K2 reduces intracellular IP7 levels. pnas.org These profiling techniques have demonstrated that IP6K2 is required for enhanced IP7 metabolism in the mammalian proximal gastrointestinal tract, particularly in enteric neurons. researchgate.netnih.govbiorxiv.org

Gene Expression Analysis (RT-PCR, RNA Sequencing, Single-Cell RNA Sequencing)

Gene expression analysis techniques are employed to study the transcriptional regulation of IP6K2 and the impact of IP6K2 on the expression of other genes. Reverse Transcription-Polymerase Chain Reaction (RT-PCR) is commonly used to measure IP6K2 mRNA expression levels in different cell types, tissues, or experimental conditions. tandfonline.comresearchgate.netplos.orgpnas.org RT-PCR has been used to confirm the knockdown or overexpression of IP6K2 in cell lines and to analyze its expression in cancer tissues compared to normal cells. tandfonline.comresearchgate.net RNA sequencing and single-cell RNA sequencing provide more comprehensive analyses of gene expression. Single-cell RNA sequencing data has revealed high expression of IP6K2 in specific cell populations, such as embryonic enteric nervous system cells and glomeruli in the kidney. researchgate.netannualreviews.orguzh.chnih.govnih.gov Whole transcriptome analysis of IP6K2-deficient tissues has been performed to identify gene sets and pathways regulated by IP6K2. nih.gov For example, whole transcriptome analysis of duodenal muscularis externa from IP6K2-knockout mice suggested that IP6K2 inhibition significantly altered expression levels of genes associated with mature neurons, neural progenitor/stem cells, and glial cells. nih.govnih.gov

Immunodetection Methods (Western Blotting, Immunohistochemistry)

Immunodetection methods like Western blotting and immunohistochemistry are crucial for analyzing the expression levels and localization of IP6K2 protein in various biological samples. Western blotting allows for the separation and detection of specific proteins from cell or tissue lysates based on their molecular weight. Studies investigating IP6K2 have utilized Western blotting to examine its endogenous expression in different cellular fractions, such as cytosolic and nuclear components of mouse brain lysates and cell lines like N2A and PC-12 cells. nih.govresearchgate.net This technique has been instrumental in demonstrating the nuclear translocation of IP6K2 and its interaction partner, protein 4.1N, in the presence of nerve growth factor (NGF). nih.govresearchgate.net Furthermore, Western blot analysis has been used to assess the impact of IP6K2 knockout or knockdown on the expression levels of various proteins involved in neuronal function, mitochondrial dynamics, and apoptosis, including Rab 5, SNX-27, synaptophysin, NGF, Fos-B, Arc, Drp-1, and Mfn-1. nih.govnih.gov

Immunohistochemistry, on the other hand, provides spatial information about protein distribution within tissues. While the provided search results specifically mention immunofluorescence for detecting IP6K2 and 4.1N in N2A cells to visualize their nuclear translocation, immunohistochemistry is a related technique used for similar purposes in tissue sections. researchgate.net Antibodies against IP6K2 are available for these applications, suitable for use with mouse, rat, and human samples. scbt.com

Table 1: Applications of Western Blotting in IP6K2 Research

| Application | Samples Used | Key Findings | Source |

| Analyzing endogenous IP6K2 expression | Mouse brain lysates (cytosolic and nuclear fractions), N2A and PC-12 cell lysates | Showed endogenous expression and nuclear translocation of IP6K2. | nih.govresearchgate.net |

| Assessing 4.1N expression in IP6K2-deficient samples | Wild-type and IP6K2-KO brain lysates | Revealed corresponding comparisons of 4.1N expression. | nih.govresearchgate.net |

| Evaluating protein levels after IP6K2 manipulation | IP6K2 knockout/knockdown cells and tissues | Demonstrated changes in levels of proteins like Rab 5, SNX-27, synaptophysin, NGF, Fos-B, Arc, Drp-1, and Mfn-1. | nih.govnih.gov |

| Verifying protein expression in glioma cells | Glioma cell lines (U87, U251) | Confirmed changes in IP6K2 protein levels after knockdown or overexpression. | tandfonline.comresearchgate.net |

Functional Assays (Apoptosis Assays, Cell Proliferation Assays, Motor Coordination Tests)

Functional assays are vital for understanding the biological consequences of modulating IP6K2 activity, particularly in the context of IP6K2-IN-1 studies.

Apoptosis Assays: IP6K2 has been implicated in regulating cellular apoptosis. Assays such as flow cytometry have been used to assess apoptosis levels in cells, including cancer cells, following manipulation of IP6K2 expression or treatment with related compounds. Studies have shown that knocking out IP6K2 can attenuate apoptosis induced by agents like Herpes Simplex Virus type 1 (HSV-1). aacrjournals.orgspringermedizin.denih.gov Conversely, IP6K2 has been suggested to be involved in p53-induced apoptosis. diva-portal.org

Cell Proliferation Assays: The role of IP6K2 in cell proliferation has been investigated using techniques like the CCK8 assay and EdU incorporation. aacrjournals.orgspringermedizin.de These assays measure the metabolic activity of cells or the incorporation of a thymidine (B127349) analog during DNA synthesis, respectively, as indicators of proliferation. Research has shown that IP6K2 can influence cell proliferation, with IP6K2 overexpression promoting the proliferation of certain cancer cells, such as glioma cells. tandfonline.comresearchgate.net In vivo cell proliferation assays using EdU injection in mice have also been employed to study neuronal development, revealing decreased cell proliferation in the cerebella of IP6K2 knockout mice. nih.govmdpi.com

Motor Coordination Tests: Given the expression of IP6K2 in the cerebellum, motor coordination tests are used to evaluate the behavioral impact of IP6K2 deficiency in animal models. The rotarod test is a common assay where the latency of a mouse to fall from a rotating rod is measured. nih.govmdpi.comjneurosci.orgjneurosci.orgresearchgate.net IP6K2 knockout mice have displayed significantly reduced latency to fall, indicating impaired motor coordination. nih.govmdpi.comjneurosci.orgjneurosci.orgresearchgate.net Other tests like open field analysis and gait analysis (using systems like CatWalk XT) are also used to assess general locomotor activity and walking patterns. nih.govmdpi.comjneurosci.orgjneurosci.org These tests have revealed reduced peripheral and central activity, decreased stride length, and reduced speed of movement in IP6K2-deficient mice. nih.govmdpi.comjneurosci.org

Table 2: Summary of Functional Assays in IP6K2 Research

| Assay Type | Specific Methods Used | Purpose | Key Findings Related to IP6K2 | Source |

| Apoptosis Assays | Flow cytometry | Measure programmed cell death. | IP6K2 knockout attenuates HSV-1-induced apoptosis; IP6K2 involved in p53-induced apoptosis. | aacrjournals.orgspringermedizin.denih.govdiva-portal.org |

| Cell Proliferation Assays | CCK8, EdU incorporation, In vivo EdU labeling | Assess cell growth and division. | IP6K2 overexpression promotes glioma cell proliferation; IP6K2 deficiency reduces cerebellar cell proliferation. | nih.govtandfonline.comresearchgate.netaacrjournals.orgspringermedizin.demdpi.com |

| Motor Coordination Tests | Rotarod test, Open field, Gait analysis | Evaluate motor skills and locomotor activity in animal models. | IP6K2 knockout leads to impaired motor coordination, reduced locomotor activity, and altered gait. | nih.govmdpi.comjneurosci.orgjneurosci.orgresearchgate.net |

Structural and Computational Approaches for this compound Development and Analysis

Computational methods play a significant role in understanding the structure-function relationship of IP6K2 and in the development and analysis of compounds like this compound.

Homology Modeling and Molecular Dynamics Simulations

Homology modeling is a technique used to build a 3D model of a protein based on the known structure of a related protein (a template). This is particularly useful when the experimental structure of the target protein, such as IP6K2, is not available. Homology models for mammalian IP6K2 have been developed and used in computational studies. elifesciences.orgbiorxiv.orgtandfonline.com

Molecular dynamics (MD) simulations are computational methods that simulate the physical movements of atoms and molecules over time. These simulations can provide insights into the dynamic behavior of a protein, its interactions with ligands, and conformational changes. MD simulations, often used in conjunction with homology models, can help understand the binding modes of inhibitors and the structural implications of mutations. researchgate.netnih.govmdpi.comajol.info While some studies have focused on IP6K1, the principles and techniques are applicable to IP6K2, especially given the structural similarities between IP6K isoforms. elifesciences.orgbiorxiv.orgresearchgate.netnih.govmdpi.com MD simulations have been used to provide further insights into the mechanistic interpretations derived from other computational analyses. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique used to find a relationship between the chemical structure of a set of compounds and their biological activity. By analyzing the structural features of compounds and their corresponding activity against IP6K2, QSAR models can predict the activity of new, untested compounds and guide the design of more potent and selective inhibitors. Both 2D and 3D QSAR models have been employed in studies involving IP6K isoforms, revealing structural attributes important for inhibitory potential. researchgate.netnih.govmdpi.com A high correlation observed between the activities of some compounds against IP6K1 and IP6K2 suggests that structural attributes for inhibition might be broadly applicable across these isoforms. nih.govmdpi.com

Bioinformatic Data Analysis (cBioPortal, TCGA database)

Bioinformatic analysis of large-scale genomic and proteomic datasets, such as those available through cBioPortal and The Cancer Genome Atlas (TCGA) database, provides valuable insights into the role of IP6K2 in various biological contexts, particularly in cancer. These databases allow researchers to analyze IP6K2 gene expression levels, mutations, copy number alterations, and their correlation with clinical data. aacrjournals.orgspringermedizin.denih.govdiva-portal.orgresearchgate.net Analysis of TCGA data through cBioPortal has been used to investigate the genetic alteration profile of IP6K2 in pan-cancer, corroborate potential resistance stemming from IP6K2 mutations in the context of oncolytic virus therapy, and assess the prognostic value of IP6K2 expression in certain cancers like breast cancer. aacrjournals.orgspringermedizin.denih.govdiva-portal.orgresearchgate.net These analyses highlight the importance of assessing IP6K2 status in personalized medicine approaches. aacrjournals.orgspringermedizin.denih.govresearchgate.net

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) for Mechanism Elucidation

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful biophysical technique used to study protein conformation, dynamics, and protein-ligand interactions. It measures the exchange rate of hydrogen atoms in the protein backbone with deuterium (B1214612) from the solvent. Changes in the exchange rate upon ligand binding or conformational changes can map interaction sites and allosteric effects. elifesciences.orgbiorxiv.orgmdc-berlin.deelifesciences.orgnih.govthermofisher.com HDX-MS has been utilized in studies involving IP6Ks to understand the mechanism of action of inhibitors, including the identification of allosteric binding sites and the impact of mutations on protein dynamics. elifesciences.orgbiorxiv.orgmdc-berlin.deelifesciences.org This technique has corroborated findings from biochemical and computational studies, providing experimental evidence for the proposed mechanisms of inhibition. elifesciences.orgbiorxiv.orgmdc-berlin.de

Table 3: Computational and Structural Methods in IP6K2 Research

| Method | Purpose | Application in IP6K2/IP6K Research | Source |

| Homology Modeling | Predict 3D structure of a protein based on a known template. | Development of 3D models for mammalian IP6K2 for use in docking and simulations. | elifesciences.orgbiorxiv.orgtandfonline.com |

| Molecular Dynamics Simulations | Simulate protein dynamics and interactions over time. | Provide insights into inhibitor binding modes and structural changes. | researchgate.netnih.govmdpi.comajol.info |

| Quantitative Structure-Activity Relationship (QSAR) Analysis | Relate chemical structure to biological activity to guide compound design. | Identify structural features important for IP6K inhibition and predict activity of new compounds. | researchgate.netnih.govmdpi.com |

| Bioinformatic Data Analysis (cBioPortal, TCGA) | Analyze large biological datasets to find patterns and correlations. | Investigate IP6K2 alterations in cancer, assess prognostic value, and explore resistance mechanisms. | aacrjournals.orgspringermedizin.denih.govdiva-portal.orgresearchgate.net |

| Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) | Study protein conformation, dynamics, and ligand binding. | Elucidate inhibitor mechanisms, map binding sites, and understand conformational changes. | elifesciences.orgbiorxiv.orgmdc-berlin.deelifesciences.orgnih.govthermofisher.com |

Future Directions and Therapeutic Potential of Ip6k2 in 1 Research

Elucidating Isoform-Specific Roles of IP6K2 vs. IP6K1 and IP6K3

The inositol (B14025) hexakisphosphate kinase family consists of three isoforms: IP6K1, IP6K2, and IP6K3. While all three convert inositol hexakisphosphate (IP6) to diphosphoinositol pentakisphosphate (IP7), they exhibit distinct tissue expression patterns, subcellular localizations, and protein-protein interactions, leading to varied biological functions. semanticscholar.orgmdpi.comnih.govpnas.orgnih.gov IP6K1 and IP6K2 are widely expressed, while IP6K3 is found at higher levels in skeletal muscle, cardiac muscle, and the thyroid. semanticscholar.orgmdpi.com

Distinguishing the precise roles of each isoform is crucial for developing targeted therapies. Studies using isoform-specific knockout mice have revealed differing phenotypes. IP6K1 knockout mice show metabolic changes, resistance to diet-induced obesity, and impaired neuronal migration. mdpi.comnih.govbiorxiv.orgnih.gov IP6K2 knockout mice are sensitive to carcinogen-induced tumor formation but protected from metastasis, and display cerebellar abnormalities and impaired mitochondrial function. nih.govpnas.orgpnas.orgmdpi.com IP6K3 knockout mice exhibit resistance to age-induced weight gain and have an increased lifespan, alongside structural and functional brain abnormalities. nih.govnih.gov

Further research is needed to fully dissect the unique contributions of IP6K2 compared to IP6K1 and IP6K3 in various physiological and pathological contexts. This includes investigating whether other IP6K homologs contribute to increased IP7 pools in conditions like ALS and exploring the potential compensatory roles between IP6K1 and IP6K2, particularly in systems like the enteric nervous system. mdpi.comucl.ac.uk Understanding these isoform-specific nuances is essential for designing IP6K2-IN-1 or its analogs with improved selectivity and reduced off-target effects.

Investigating Novel this compound-Targeted Pathways and Protein Interactions

IP6K2 influences a variety of cellular processes through its catalytic activity, primarily the production of IP7, and through protein-protein interactions. mdpi.comnih.govpatsnap.com Future research aims to identify novel pathways and protein interactions targeted by this compound.

Known interactions and pathways modulated by IP6K2 include its role in apoptosis, often mediated through the p53 signaling axis. semanticscholar.orgpatsnap.comspringermedizin.de IP6K2 can regulate p53 activity and influence the expression of pro-apoptotic proteins like Apo2L/TRAIL. semanticscholar.org It has also been shown to interact with HSP90, an interaction that inhibits IP6K2 catalytic activity and can be disrupted by certain compounds. semanticscholar.orgpnas.orgnih.gov

IP6K2/IP7 also promotes the nuclear sequestration of the tumor suppressor LKB1, impacting cell migration and metastasis. pnas.org In the central nervous system, IP6K2 interacts with proteins like TDP-43, contributing to neuronal cell death in conditions like ALS. mdpi.com It also plays a role in regulating synaptic vesicle dynamics and interacts with protein 4.1N in cerebellar granule cells, influencing neuronal morphology and motor coordination. mdpi.compnas.orgnih.gov Recent studies highlight IP6K2's interaction with creatine (B1669601) kinase-B (CK-B), suggesting a role in energy homeostasis and neuroprotection. pnas.org Furthermore, IP6K2 has been implicated in the Hedgehog signaling pathway, acting as a positive regulator. pnas.org

Investigating novel protein binding partners of IP6K2 using techniques like co-immunoprecipitation and mass spectrometry will provide a more comprehensive understanding of its cellular functions. pnas.org Furthermore, exploring how this compound specifically impacts these diverse interactions and downstream signaling cascades is critical for fully characterizing its mechanism of action and identifying potential new therapeutic applications. Studies have already begun to profile IP6K2 protein interactions in specific cell lines under different conditions. proteomexchange.org

Development of Advanced Research Tools and Methodologies for this compound

The development of advanced research tools is essential for precisely studying IP6K2 and the effects of its inhibitors like this compound.

Isoform-Selective this compound Analogs

Achieving isoform selectivity is a major goal in IP6K inhibitor research. While broad-spectrum IP6K inhibitors like TNP have been used, their lack of selectivity makes it difficult to attribute observed phenotypes to a specific isoform. nih.gov The development of isoform-selective inhibitors is crucial for dissecting the unique biological roles of IP6K1, IP6K2, and IP6K3. nih.gov

Future efforts will focus on designing and synthesizing this compound analogs with enhanced selectivity for IP6K2 over IP6K1 and IP6K3. This involves detailed structure-activity relationship studies and potentially utilizing the distinct structural features of each isoform, particularly in their N-terminal domains which differ significantly and influence protein-protein interactions and subcellular localization. semanticscholar.orgnih.gov Successful development of such selective analogs will provide invaluable tools for researchers to specifically target IP6K2 activity in complex biological systems and validate its role in various diseases.

Proteolysis Targeting Chimeras (PROTACs) for IP6K2

Proteolysis Targeting Chimeras (PROTACs) represent a promising modality for targeting proteins by inducing their degradation rather than simply inhibiting their enzymatic activity. Developing PROTACs for IP6K2 would offer a complementary approach to traditional enzymatic inhibition by this compound. nih.gov

An IP6K PROTAC degrader would be a valuable chemical tool to differentiate between the catalytic (IP7/IP8 synthesis) and scaffolding (protein-protein interaction) roles of IP6K2 in observed phenotypes. nih.gov While a classical inhibitor like this compound primarily prevents IP7/IP8 synthesis, a PROTAC would lead to the degradation of the IP6K2 protein itself, impacting both its enzymatic and non-enzymatic functions. Research into developing IP6K PROTACs is underway, with efforts focused on rapid synthesis and screening methodologies to accelerate the identification of effective degraders. proteomexchange.orgacs.org The development of IP6K2-specific PROTACs would provide a powerful tool for researchers to explore the full spectrum of IP6K2's cellular roles and therapeutic potential.

Strategic Pre-clinical Evaluation of this compound for Disease Intervention

Strategic pre-clinical evaluation is critical to assess the therapeutic potential of this compound in various disease contexts.

Efficacy Assessment in Advanced Pre-clinical Disease Models

Pre-clinical studies have indicated the potential of IP6K2 inhibitors in several disease areas, including cancer, metabolic disorders, neurodegenerative diseases, and cardiovascular health. patsnap.com Future research will involve rigorous efficacy assessment of this compound in advanced pre-clinical disease models that closely mimic human conditions.

In cancer, IP6K2 is being explored for its role in regulating apoptosis and its potential as a target to sensitize cancer cells to cell death. semanticscholar.orgpatsnap.com Preclinical studies have shown that IP6K2 inhibitors can induce apoptosis in various cancer cell lines. patsnap.com Furthermore, IP6K2 has been identified as a crucial factor for cell death induced by oncolytic virus therapy, and its deletion can lead to resistance, highlighting its importance in the context of combination therapies. springermedizin.deaacrjournals.orgnih.govbaderc.org Efficacy assessment in advanced cancer models, including those with acquired resistance mechanisms, is crucial.

In metabolic disorders like diabetes and obesity, IP6K2 is involved in insulin (B600854) signaling and glucose metabolism. patsnap.com Preclinical studies have shown that IP6K2 inhibitors can improve insulin sensitivity and reduce blood glucose levels in animal models. patsnap.com

For neurodegenerative diseases such as Alzheimer's, Parkinson's, Huntington's disease, and ALS, IP6K2 and abnormal IP7 signaling have been implicated in neuronal cell death and pathology. nih.govmdpi.compatsnap.comresearchgate.net Preclinical evaluation of this compound in relevant animal models of these disorders is necessary to determine its potential to mitigate neurotoxic effects and slow disease progression. IP6K2 knockout mice have already provided insights into the role of IP6K2 in neuroprotection and mitochondrial function. pnas.org

IP6K2 inhibitors are also being investigated for their potential in cardiovascular health, particularly in managing hypertension and atherosclerosis by modulating vascular smooth muscle cell function. patsnap.com

Advanced preclinical models may include genetically engineered mouse models, patient-derived xenografts, and complex in vitro systems that better recapitulate the disease microenvironment. Assessing the efficacy of this compound in these models will provide crucial data on its potential therapeutic benefit and help prioritize indications for further development. Studies in renal tubular-specific IP6K1/2 knockout mice are also being used to analyze the role of these kinases in phosphate (B84403) homeostasis and renal function. uzh.ch Furthermore, the role of IP6K2 in the enteric nervous system and its potential link to gastrointestinal pathophysiologies and CNS diseases warrants further investigation in relevant models. ucl.ac.ukbiorxiv.org

The evaluation should include detailed mechanistic studies to confirm that the observed effects are mediated through IP6K2 inhibition and to identify potential biomarkers of response or resistance.

Role of this compound as a Biomarker or in Precision Medicine Approaches

The study of IP6K2 has highlighted its potential as a significant biomarker and its relevance in guiding precision medicine strategies, particularly in oncology. IP6K2 has been identified as a potential marker for predicting resistance to oncolytic virus therapy (OVT), specifically therapies based on the Herpes Simplex Virus type 1 (HSV-1). Current time information in Nagaland Division, IN.genecards.orguniprot.orgnih.govgenecards.org Research indicates that the status of IP6K2, including the presence of mutations, can influence the effectiveness of OVT. Current time information in Nagaland Division, IN.uniprot.orgnih.gov Analysis of comprehensive cancer databases such as cBioPortal and TCGA has corroborated the potential for resistance linked to IP6K2 mutations across various cancer types, underscoring the importance of assessing IP6K2 status prior to initiating treatment. Current time information in Nagaland Division, IN.uniprot.orgnih.gov This pre-treatment screening for IP6K2 mutations could substantially improve patient selection processes, ensuring that individuals most likely to benefit from OVT are accurately identified. Current time information in Nagaland Division, IN.uniprot.org

Beyond oncolytic virus therapy, IP6K2 expression levels have shown prognostic value in other cancer types. In primary breast cancer, for instance, high IP6K2 gene expression has been associated with a favorable clinical outcome, particularly in tumors that are estrogen receptor (ER) positive and exhibit nuclear p-Akt. nih.govwikipedia.orgensembl.org Studies involving systemically untreated patients in different cohorts have demonstrated that higher IP6K2 gene expression correlates with an improved prognosis. nih.govwikipedia.orgensembl.org Furthermore, the prognostic significance of IP6K2 in breast cancer appears particularly relevant in tumors with wild-type TP53. nih.govwikipedia.orgensembl.org A multivariable analysis also suggested that IP6K2 expression is linked to a decreased risk of distant recurrence in breast cancer. nih.govwikipedia.orgensembl.org

The involvement of IP6K2 in cellular processes implicated in neurodegenerative disorders, such as Huntington's disease (HD) and amyotrophic lateral sclerosis (ALS), suggests its potential as a biomarker in these conditions as well. Altered subcellular localization of IP6K2 has been observed in lymphoblasts from HD patients. nih.gov